molecular formula C25H24O12 B1253921 4,5-Dicaffeoyl quinic acid

4,5-Dicaffeoyl quinic acid

Cat. No.: B1253921
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-ZSGFIFMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dicaffeoyl quinic acid is a natural product found in Cussonia arborea with data available.

Scientific Research Applications

Immunomodulatory Properties

4,5-Dicaffeoyl quinic acid, isolated from Dichrocephala bicolor, has been examined for its immunopharmacological activity. It was found that compounds related to this compound could enhance human mononuclear cell proliferation and interferon-gamma production, indicating potential immunomodulatory effects (Lin, Kuo, & Chou, 1999).

Antioxidant Activities

The antioxidant activities of this compound have been widely studied. Research has shown that chlorogenic acid isomers, including this compound, exhibit significant antioxidant activities, potentially due to their hydroxyl groups (Xu, Hu, & Liu, 2012). Additionally, compounds isolated from Chrysanthemum morifolium, including new dicaffeoylquinic acids, demonstrated potent antioxidant activities in radical scavenging systems (Kim & Lee, 2005).

Hepatoprotective Effects

Dicaffeoyl quinic acid derivatives, including this compound, have shown strong antihepatotoxic properties. These compounds were isolated from propolis and demonstrated more potent hepatoprotective activity than glycyrrhizin, a known antihepatotoxic agent (Basnet, Matsushige, Hase, Kadota, & Namba, 1996).

Neuroprotective Effects

A study on Aster scaber revealed the neuroprotective effect of quinic acid derivatives against amyloid-beta-induced PC12 cell toxicity. Among these derivatives, (-)this compound provided significant protection and promoted neurite outgrowth in PC12 cells. This suggests potential therapeutic uses in neurodegenerative diseases like Alzheimer's (Hur et al., 2001).

Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1R,3S,4S,5S)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m0/s1

InChI Key

UFCLZKMFXSILNL-ZSGFIFMUSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Synonyms

4,5-dicaffeoyl quinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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